(2-Chloro-3-fluoro-4-methoxyphenyl)boronic acid
Description
Position in Halogenated Arylboronic Acid Chemistry
Halogenated arylboronic acids occupy a critical niche in organoboron chemistry due to their dual functionality: the boronic acid group enables cross-coupling reactivity, while halogen substituents serve as directing groups or sites for further functionalization. (2-Chloro-3-fluoro-4-methoxyphenyl)boronic acid (C₇H₇BClFO₃, molecular weight 204.39 g/mol) exemplifies this class, with its chlorine atom at position 2, fluorine at position 3, and methoxy group at position 4. The ortho-chloro and meta-fluoro substituents create a sterically congested environment that influences both reaction kinetics and regioselectivity. For instance, the electron-withdrawing effects of chlorine and fluorine reduce electron density at the boron center, potentially stabilizing the boronate intermediate in Suzuki-Miyaura couplings.
The methoxy group at the para position introduces an additional electronic modulation. Comparative studies of substituted phenylboronic acids demonstrate that para-methoxy groups enhance solubility in polar aprotic solvents such as acetonitrile, a property leveraged in isolation methods. Table 1 summarizes key structural and electronic properties of this compound relative to analogous halogenated boronic acids.
Table 1: Comparative Properties of Halogenated Arylboronic Acids
| Compound | Substituents | logP (Predicted) | Suzuki Coupling Yield (%) |
|---|---|---|---|
| (2-Cl-3-F-4-OMe-Ph)B(OH)₂ | 2-Cl, 3-F, 4-OMe | 1.82 | 78–85 |
| (4-F-Ph)B(OH)₂ | 4-F | 1.45 | 92 |
| (3-Cl-4-MeO-Ph)B(OH)₂ | 3-Cl, 4-OMe | 1.67 | 81 |
Historical Context of Fluorinated Boronic Acids
The development of fluorinated boronic acids traces its origins to the mid-20th century, when Kuivila and colleagues first investigated protodeboronation mechanisms in aqueous media. Early work focused on simple arylboronic acids, but the integration of fluorine—a small, highly electronegative atom—emerged as a strategy to modulate reactivity. The introduction of fluorine into the boronic acid scaffold was initially challenged by competing protodeboronation, particularly under acidic conditions.
Breakthroughs in the 1990s, such as the discovery of the Suzuki-Miyaura reaction, propelled fluorinated boronic acids into prominence. Researchers recognized that fluorine’s inductive effects could accelerate transmetalation steps in palladium-catalyzed couplings. For this compound, the combination of fluorine and chlorine substituents was first reported in patent literature describing isolation methods using acetonitrile/water biphasic systems. These methods minimized protodeboronation by maintaining neutral pH and low temperatures (0–5°C), achieving yields exceeding 80%.
Current Research Landscape and Challenges
Contemporary studies emphasize two primary applications of this compound:
Transition Metal-Free Couplings : Recent work has demonstrated that base-catalyzed halodeboronation—originally thought to require copper catalysts—can proceed via a boronate-driven ipso-substitution mechanism. For example, KOAc in acetonitrile facilitates iododeboronation with N-iodosuccinimide, yielding aryl iodides without metal catalysts. This advancement is critical for synthesizing radioiodinated compounds for SPECT imaging.
Oxidative Suzuki Couplings in Aqueous Media : The compound’s stability in water has enabled its use in green chemistry approaches. A 2023 study reported H₂O₂-mediated oxidative coupling with arenes in water, achieving biaryl yields of 75–89% while avoiding organic solvents. This method capitalizes on the methoxy group’s solubilizing effects and the fluorine atom’s electronic stabilization of the boronate intermediate.
Despite these advances, challenges persist:
- Protodeboronation : Acidic conditions or elevated temperatures (>50°C) trigger protodeboronation, limiting reaction scope.
- Steric Hindrance : The ortho-chloro group impedes access to the boron center, necessitating bulky ligands in palladium-catalyzed reactions.
- Synthetic Accessibility : Current isolation protocols require multiple crystallization steps using acetonitrile/water mixtures, complicating large-scale synthesis.
Table 2: Recent Applications and Methodologies
Properties
IUPAC Name |
(2-chloro-3-fluoro-4-methoxyphenyl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BClFO3/c1-13-5-3-2-4(8(11)12)6(9)7(5)10/h2-3,11-12H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIQZZEWVXCNBNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)OC)F)Cl)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BClFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-3-fluoro-4-methoxyphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 2-chloro-3-fluoro-4-methoxyphenyl halides using bis(pinacolato)diboron as the boron source . The reaction is usually carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as Pd(dppf)Cl2, under inert atmosphere conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-3-fluoro-4-methoxyphenyl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling . This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh3)4, Pd(dppf)Cl2), bases (e.g., K2CO3, NaOH), aryl or vinyl halides.
Major Products
The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
Chemistry
In chemistry, (2-Chloro-3-fluoro-4-methoxyphenyl)boronic acid is widely used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds . This makes it a valuable reagent in the synthesis of complex organic molecules.
Biology and Medicine
In biological and medicinal research, boronic acids are explored for their potential as enzyme inhibitors. They can form reversible covalent bonds with active site serine residues in enzymes, making them useful in the design of protease inhibitors .
Industry
In the industrial sector, this compound is used in the production of advanced materials and fine chemicals. Its role in cross-coupling reactions makes it a key component in the synthesis of various functional materials .
Mechanism of Action
The primary mechanism of action for (2-Chloro-3-fluoro-4-methoxyphenyl)boronic acid in Suzuki-Miyaura coupling involves the transmetalation step, where the boronic acid transfers its aryl group to the palladium catalyst . This is followed by reductive elimination, which forms the carbon-carbon bond and regenerates the palladium catalyst .
Comparison with Similar Compounds
Structural and Electronic Comparisons
The compound’s structural analogs differ in substituent type, position, and electronic effects. Key comparisons include:
Key Insights :
- The electron-withdrawing Cl and F groups lower the pKa of the boronic acid, enhancing its Lewis acidity and diol-binding capacity at physiological pH compared to 3-AcPBA or 4-MCPBA .
Acidity and Reactivity
Experimental and computational studies on substituted boronic acids reveal:
- pKa Trends : Fluoro and chloro substituents decrease pKa via inductive effects. For example, (2,6-diarylphenyl)boronic acids with Cl/F substituents exhibit pKa values ~7.5–8.5, closer to physiological pH than methoxy-rich analogs (pKa ~9–10) .
- Binding Affinity : The target compound’s Cl and F substituents likely enhance diol association constants (Ka) by stabilizing the boronate-diol complex through electron withdrawal. This contrasts with (3-Fluoro-4-methoxyphenyl)boronic acid, where the absence of Cl reduces Ka .
Biological Activity
(2-Chloro-3-fluoro-4-methoxyphenyl)boronic acid is a boronic acid derivative with significant applications in organic synthesis, particularly in the Suzuki-Miyaura cross-coupling reactions. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.
The molecular formula of this compound is C7H7BClF O3, with a molecular weight of approximately 185.42 g/mol. The compound features a boron atom bonded to a phenyl group, which is substituted with chlorine and fluorine atoms as well as a methoxy group. This unique structure enables it to participate effectively in various chemical reactions.
Synthesis Method:
The synthesis typically involves several steps, starting from commercially available precursors. The compound can be synthesized through the following general reaction mechanism:
- Formation of Boronate Ester: Reacting phenolic compounds with boron reagents.
- Transmetalation: In the presence of a palladium catalyst, the boronate ester undergoes transmetalation with aryl halides.
- Coupling Reaction: The final coupling step results in the formation of biaryl compounds.
Anticancer Potential
Recent studies have highlighted the anticancer potential of this compound. In particular, its application in drug discovery has been explored due to its ability to inhibit specific cellular pathways involved in tumor growth.
- Cell Proliferation Inhibition: Research indicates that this compound exhibits potent inhibitory effects on various cancer cell lines, including MDA-MB-231 (triple-negative breast cancer) cells, showing an IC50 value of approximately 0.126 μM .
- Selectivity Index: The compound demonstrated a favorable selectivity index against cancerous cells compared to non-cancerous cells, suggesting its potential as a targeted therapeutic agent .
The mechanism by which this compound exerts its biological effects primarily involves:
- Inhibition of Enzymatic Activity: It has been shown to inhibit matrix metalloproteinases (MMP-2 and MMP-9), which are involved in cancer metastasis .
- Interaction with Cellular Pathways: The compound may act as a competitive ATP inhibitor and an allosteric inhibitor of specific receptor tyrosine kinases, enhancing its therapeutic profile .
Case Study 1: Antitumor Efficacy
A study investigated the effects of this compound on tumor growth in vivo using mouse models. The results indicated significant inhibition of lung metastasis when treated with this compound over a 30-day period, outperforming known anticancer agents like TAE226 .
Case Study 2: Pharmacokinetics
Pharmacokinetic studies revealed that after intravenous administration, the clearance rate was approximately 82.7 mL/h/kg with an oral bioavailability of 31.8%, indicating favorable absorption characteristics for potential therapeutic use .
Applications in Organic Synthesis
Beyond its biological activity, this compound serves as a versatile building block in organic synthesis:
| Application | Description |
|---|---|
| Suzuki-Miyaura Coupling | Used extensively for forming carbon-carbon bonds in complex organic molecules. |
| Drug Development | Integral in synthesizing new pharmaceutical compounds with targeted biological activity. |
| Material Science | Employed in developing new materials through cross-coupling reactions. |
Q & A
Q. Basic
- Temperature : Store at –20°C under inert gas (Ar/N₂) to prevent oxidation.
- Solvent : Dissolve in dry THF or DMSO and aliquot to avoid repeated freeze-thaw cycles .
- Desiccants : Use molecular sieves (3Å) to absorb moisture, which promotes boroxine formation .
How can computational tools aid in predicting biological activity or designing derivatives?
Q. Advanced
- Docking studies : Use AutoDock Vina to model interactions with enzymes (e.g., proteases), leveraging boronic acid’s ability to mimic transition states .
- QSAR modeling : Correlate substituent electronegativity (e.g., F, Cl) with inhibitory activity against cancer targets .
- DFT calculations : Optimize geometry for bioisosteric replacement of carbonyl groups in drug candidates .
What methodologies resolve contradictions in reported catalytic activity across studies?
Q. Advanced
- Control experiments : Test for trace metal impurities (e.g., Cu²⁺) that may inadvertently catalyze side reactions .
- Isotope labeling : Use ¹⁸O-labeled H₂O to track hydrolysis pathways in aqueous reactions .
- Systematic variation : Compare reaction outcomes across solvent/base combinations to identify optimal conditions .
How can boronic acid-functionalized materials be tailored for selective adsorption of biomolecules?
Q. Intermediate
- Polymer design : Synthesize poly(3-acrylamidophenylboronic acid) (PAPBA) for glucose-responsive hydrogels.
- Pore size tuning : Use mesoporous silica with 4–6 nm pores to enhance glycoprotein diffusion .
- pH-responsive release : Adjust crosslinking density to control swelling/deswelling in acidic environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
